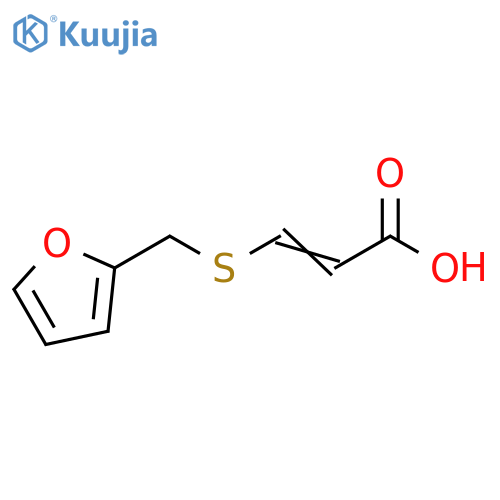

Cas no 1384433-83-3 (3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid)

1384433-83-3 structure

商品名:3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid

3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid

- 3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid

-

- インチ: 1S/C8H8O3S/c9-8(10)3-5-12-6-7-2-1-4-11-7/h1-5H,6H2,(H,9,10)

- InChIKey: GTNXNVOMXUGSQS-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C=CSCC1=CC=CO1

3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-103646-5.0g |

3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |

1384433-83-3 | 95.0% | 5.0g |

$1179.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301053-2.5g |

3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid |

1384433-83-3 | 95% | 2.5g |

¥17236 | 2023-04-15 | |

| Enamine | EN300-103646-0.05g |

3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |

1384433-83-3 | 95.0% | 0.05g |

$94.0 | 2025-02-21 | |

| Enamine | EN300-103646-0.1g |

3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |

1384433-83-3 | 95.0% | 0.1g |

$142.0 | 2025-02-21 | |

| Enamine | EN300-103646-2.5g |

3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |

1384433-83-3 | 95.0% | 2.5g |

$798.0 | 2025-02-21 | |

| 1PlusChem | 1P019ZFG-500mg |

3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid |

1384433-83-3 | 95% | 500mg |

$449.00 | 2025-03-04 | |

| 1PlusChem | 1P019ZFG-10g |

3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid |

1384433-83-3 | 95% | 10g |

$2222.00 | 2024-06-21 | |

| Enamine | EN300-103646-10g |

3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |

1384433-83-3 | 95% | 10g |

$1747.0 | 2023-10-28 | |

| Aaron | AR019ZNS-5g |

3-[(furan-2-ylmethyl)sulfanyl]prop-2-enoic acid |

1384433-83-3 | 95% | 5g |

$1647.00 | 2025-02-08 | |

| Enamine | EN300-103646-1g |

3-{[(furan-2-yl)methyl]sulfanyl}prop-2-enoic acid |

1384433-83-3 | 95% | 1g |

$407.0 | 2023-10-28 |

3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1384433-83-3 (3-{(furan-2-yl)methylsulfanyl}prop-2-enoic acid) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量